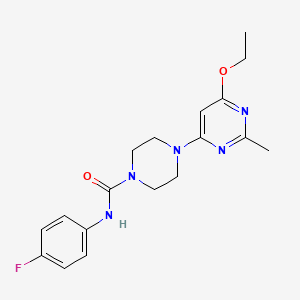

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O2/c1-3-26-17-12-16(20-13(2)21-17)23-8-10-24(11-9-23)18(25)22-15-6-4-14(19)5-7-15/h4-7,12H,3,8-11H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGCDKCDSWSDKGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Enzyme Inhibition Profiles

- TRPM8 Inhibition: BCTC (), a piperazine-carboxamide with 3-chloropyridinyl and tert-butylphenyl groups, shows potent TRPM8 inhibition (IC₅₀ ~10 nM). The Target Compound’s pyrimidine substituent may reduce TRPM8 affinity compared to BCTC’s chloropyridine moiety .

- FAAH Inhibition: PKM-833 (), containing a trifluoromethyl chroman group, exhibits high brain penetration and FAAH inhibition (IC₅₀ <5 nM). The Target Compound’s ethoxy group may enhance metabolic stability but reduce FAAH binding due to bulkier substituents .

Receptor Binding and Selectivity

- Dopamine D3 Receptor Selectivity: Analogs with 4-fluorophenyl and pyrimidine groups (e.g., ) show >1000-fold selectivity for D3 over D2 receptors. The Target Compound’s ethoxy group may further enhance D3 selectivity by optimizing hydrophobic interactions with the receptor’s E2 loop .

- Androgen Receptor Antagonism: YM580 (), featuring a cyano-trifluoromethylphenyl group, demonstrates potent AR antagonism (ED₅₀ = 2.2 mg/kg). The Target Compound’s pyrimidine ring may reduce AR affinity compared to YM580’s aromatic substituents .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide with high purity?

- Methodological Answer : Synthesis optimization requires strict control of reaction conditions, including:

- Temperature : Maintaining 60–80°C to balance reaction kinetics and byproduct formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .

- Purification : High-Performance Liquid Chromatography (HPLC) or recrystallization ensures ≥95% purity .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) validate structural integrity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : Assigns proton and carbon environments, confirming substituent positions (e.g., fluorophenyl and pyrimidinyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray crystallography (if crystalline): Resolves 3D conformation, particularly piperazine ring chair/boat configurations .

Q. How can researchers conduct initial bioactivity screening for this compound?

- Methodological Answer :

- In vitro assays : Use radioligand binding studies (e.g., serotonin/dopamine receptors) to assess affinity .

- Enzyme inhibition assays : Test against kinases or metabolic enzymes (e.g., CYP450) using fluorogenic substrates .

- Cellular viability assays : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Systematic substituent variation : Modify the ethoxy group on the pyrimidine ring or fluorophenyl moiety to assess impacts on lipophilicity (logP) and receptor binding .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .

- In vivo pharmacokinetics : Compare bioavailability of analogs using rodent models to prioritize lead compounds .

Q. How should researchers resolve discrepancies in receptor binding data between this compound and structurally similar analogs?

- Methodological Answer :

- Orthogonal assays : Validate binding using Surface Plasmon Resonance (SPR) and radioligand displacement under standardized buffer conditions .

- Meta-analysis : Compare published data on fluorophenyl-piperazine derivatives to identify trends in assay variability (e.g., cell line-specific receptor expression) .

- Crystallographic studies : Resolve binding modes of analogs to clarify steric/electronic effects .

Q. What strategies are effective for assessing metabolic stability and identifying major degradation pathways?

- Methodological Answer :

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

- Reactive metabolite trapping : Use glutathione or cyanide to detect electrophilic intermediates .

- Stability studies : Monitor compound degradation under varying pH/temperature conditions to guide formulation .

Q. How can target selectivity be evaluated to minimize off-target effects in neurological applications?

- Methodological Answer :

- Broad-panel receptor profiling : Screen against 50+ GPCRs, ion channels, and transporters using competitive binding assays .

- Kinase selectivity panels : Test at 1 µM concentration to identify off-target kinase inhibition (e.g., Eurofins KinaseProfiler™) .

- CRISPR/Cas9 knockout models : Validate target engagement in cell lines lacking the suspected receptor .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s efficacy in cancer vs. neurological models?

- Methodological Answer :

- Dose-response profiling : Compare IC₅₀ values across models to rule out concentration-dependent effects .

- Pathway analysis : Use RNA sequencing to identify differentially expressed genes in responsive vs. non-responsive cell types .

- Species-specific assays : Replicate studies in human primary cells to reduce rodent model variability .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.